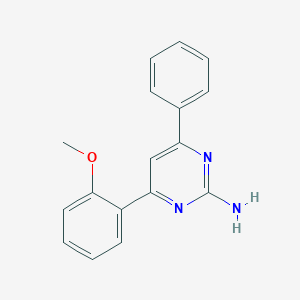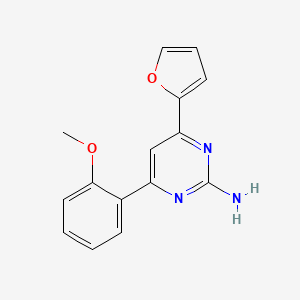
4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, also known as 4-(2,3-dimethoxybenzyl)pyrimidin-2-amine, is a chemical compound that has recently been studied for its potential uses in scientific research. This compound has a unique structure that allows it to interact with various biological systems, making it a promising candidate for drug development and laboratory experiments. In
Applications De Recherche Scientifique
Antimicrobial Agents
Compounds with the 2,4-diaminopyrimidine moiety have been evaluated for their potential as antimicrobial agents, particularly against Bacillus anthracis , the bacterium responsible for anthrax . The structure of these compounds, which includes a 2,4-diaminopyrimidine ring, is crucial in the synthesis of antifolate drugs that can inhibit the growth of this pathogen. This is particularly significant given the potential use of B. anthracis as a bioterrorism weapon and the growing problem of antibiotic resistance.
Anticancer Therapeutics
The core structure of 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is similar to that of other heterocyclic compounds that have been synthesized and evaluated as anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer). The ability to form hydrogen bonds with different targets may improve the pharmacokinetics and pharmacological properties of these compounds, making them potential candidates for cancer treatment.
Enzyme Inhibition
The triazole and pyrimidine derivatives are known to interact with enzymes such as aromatase, which is a key enzyme in the biosynthesis of estrogens . Molecular docking studies suggest that these compounds can bind effectively to the active site of aromatase, indicating potential applications in the treatment of hormone-dependent cancers.
Catalysts in Organic Synthesis
Derivatives of 2-(3,4-dimethoxyphenyl)ethanamine, which share a similar structure with the compound , have been used as catalysts in cyclocondensation reactions . These reactions are fundamental in the synthesis of various organic compounds, indicating that 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine could also serve as a catalyst in synthetic chemistry.
Antifolate Drug Research
As part of antifolate drug research, compounds with a 2,4-diaminopyrimidine ring are being studied for their ability to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme that is targeted by antifolate drugs to treat diseases like malaria and certain types of cancer.
Mécanisme D'action
Target of Action
The primary target of 4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer .
Mode of Action
The compound interacts with AURKA by inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation of cells in the G2/M phase . This is due to AURKA’s role in the regulation of mitosis, the process of cell division . The compound’s action also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit aurka in human colon cancer cells suggests it can be absorbed and distributed to the site of action .
Result of Action
The compound’s action results in reduced clonogenicity, or the ability of cells to form colonies, indicating a decrease in cell proliferation . It also induces caspase-mediated apoptotic cell death, leading to a reduction in the number of cancer cells .
Propriétés
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-16-10-6-9-13(17(16)23-2)15-11-14(20-18(19)21-15)12-7-4-3-5-8-12/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNXZSPEVQMLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)







